HDAC6 Enzymatic Inhibition: Potency Advantage vs. Pan-HDAC Reference Inhibitor Vorinostat (SAHA)
A structurally related analog from the same thiazole carboxamide series (US10227295, Compound 5g) demonstrates an HDAC6 IC50 of 4 nM in a fluorogenic enzymatic assay using recombinant human HDAC6 expressed in HEK293T/17 cells with Ac-GAK(Ac)-AMC as substrate [1]. This potency exceeds the pan-HDAC inhibitor Vorinostat (SAHA), which exhibits an HDAC6 IC50 of approximately 10–20 nM under comparable conditions [2]. While the 4 nM value is reported for the 5g analog rather than the target compound itself, the shared thiazole-5-carboxamide core and benzamide zinc-binding pharmacophore support class-level inference that the target compound occupies the same potency tier and may be prioritized when sub-100-nM HDAC6 engagement is required in biochemical screening cascades.
| Evidence Dimension | HDAC6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM (analog Compound 5g; US10227295); structurally representative of the thiazole-5-carboxamide benzamide series |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC6 IC50 ≈ 10–20 nM |
| Quantified Difference | ~2.5–5-fold greater potency for the thiazole-5-carboxamide benzamide scaffold |
| Conditions | Recombinant human HDAC6 expressed in HEK293T/17 cells; Ac-GAK(Ac)-AMC substrate; 10 min preincubation |
Why This Matters
Procurement of this compound supports HDAC6-focused profiling campaigns where achieving low-nanomolar target engagement is critical for distinguishing isoform-selective pharmacology from pan-HDAC effects seen with Vorinostat.
- [1] BindingDB BDBM50398716. HDAC6 IC50 = 4 nM for Compound 5g from US10227295 / US9409858 / US9751832 / US9956192. View Source
- [2] Bradner JE, West N, Grachan ML, et al. Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 2010, 6, 238-243. HDAC6 IC50 of Vorinostat ≈ 12 nM. View Source
